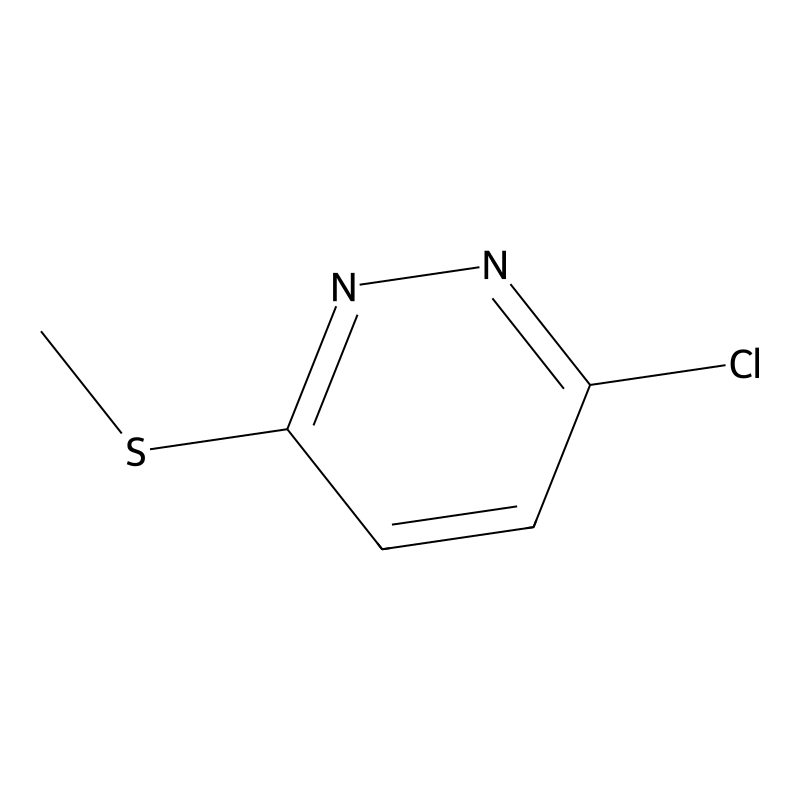

3-Chloro-6-(methylthio)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Neo-Nicotinoid Insecticides

Field: Organic Chemistry

Application: “3-Chloro-6-(methylthio)pyridazine” is a key intermediate in the synthesis of neo-nicotinoid insecticides.

Method: The compound is synthesized by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.

Synthesis and Antimicrobial Activity of Pyrimidothienopyridazine Derivatives

Field: Medicinal Chemistry

Photoluminescence of 3-Chloro-6-Methoxy-2-(Methyl Sulfanyl) Quinoxaline

Synthesis of Pyridazine Derivatives

Application: “3-Chloro-6-(methylthio)pyridazine” is used in the synthesis of various pyridazine derivatives.

Method: The compound is synthesized using a variety of methods, depending on the desired derivative.

Synthesis of 3-Chloro-6-cyclopropylaminopyridazine

3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C₅H₅ClN₂S. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it part of the pyridazine family. The compound has a molecular weight of 160.626 g/mol. Its structure includes a chlorine atom and a methylthio group, contributing to its unique chemical properties and reactivity .

- Nickel-Catalyzed Cross-Coupling Reactions: 3-Chloro-6-(methylthio)pyridazine can react with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines. This reaction is significant in synthetic organic chemistry for producing complex molecules.

- Aza-Diels-Alder Reactions: This method can also be employed for synthesizing pyridazines, showcasing the versatility of the compound in organic synthesis.

Research indicates that derivatives of 3-Chloro-6-(methylthio)pyridazine exhibit various biological activities:

- Antioxidant Activity: Compounds containing the pyridazine nucleus have been studied for their potential antioxidant properties, which may help in combating oxidative stress-related disorders.

- Agricultural

Several methods exist for synthesizing 3-Chloro-6-(methylthio)pyridazine:

- Nickel-Catalyzed Cross-Coupling: This method involves coupling with aromatic or heteroaromatic halides under nickel catalysis.

- Aza-Diels-Alder Reactions: This approach allows for the formation of pyridazine derivatives through cycloaddition reactions involving dienes and dienophiles.

3-Chloro-6-(methylthio)pyridazine finds applications in various fields:

- Synthetic Chemistry: It serves as a building block for more complex organic compounds.

- Agriculture: As noted earlier, it is used in developing pesticides and herbicides due to its biological activity.

- Pharmaceuticals: Its derivatives are being explored for potential pharmacological effects, particularly in drug development.

The interactions of 3-Chloro-6-(methylthio)pyridazine with other compounds are crucial for understanding its biochemical pathways:

- Metalation Reactions: It can undergo selective metalations that influence various biochemical pathways depending on the final synthesized compound.

- Cross-Coupling Reactions: These reactions allow for the modification of its structure, potentially enhancing its biological activity or utility in synthesis.

3-Chloro-6-(methylthio)pyridazine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Chloro-6-(chloromethyl)pyridazine | 0.86 | Contains chloromethyl instead of methylthio |

| 6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group |

| 6-Chloropyridazine-3-carboxamide | 0.65 | Contains a carboxamide functional group |

| 6-Chloropyridazine-3-carboxylic acid | 0.64 | Carboxylic acid group present |

| Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester functional group |

The presence of the methylthio group in 3-Chloro-6-(methylthio)pyridazine distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .

3-Chloro-6-(methylthio)pyridazine is primarily synthesized via nucleophilic substitution reactions using 3,6-dichloropyridazine as the starting material. The 6-chlorine atom is selectively replaced by methylthio (-SMe) groups due to its higher reactivity compared to the 3-position chlorine under specific conditions.

Key Methods:

- Direct Substitution with Sodium Methyl Mercaptide:

Reacting 3,6-dichloropyridazine with sodium methyl mercaptide (NaSMe) in boiling toluene for 18 hours yields 3-chloro-6-(methylthio)pyridazine with a 73% yield. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyridazine ring.3,6-Dichloropyridazine + NaSMe → 3-Chloro-6-(methylthio)pyridazine + NaCl - Thiourea-Mediated Thiolation:

Treating 3,6-dichloropyridazine with thiourea in ethanol at 60–70°C forms a bis-thiuronium intermediate, which is subsequently decomposed with 10% NaOH to yield 3-chloro-6-mercaptopyridazine. Methylation with methyl iodide (MeI) in the presence of K₂CO₃ then produces the final product.

Reaction Conditions:

- Solvents: Toluene, ethanol, or DMF.

- Temperature: 60–110°C.

- Catalysts: None required for direct substitution; K₂CO₃ aids methylation.

Table 1: Comparison of Nucleophilic Substitution Methods

| Method | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| NaSMe in toluene | NaSMe, toluene | 18 hrs, reflux | 73 | |

| Thiourea/MeI | Thiourea, MeI, NaOH | 60–70°C, 25 min | 62–80 |

Alternative Pathways for Methylthio Group Introduction

While oxidation is not a standard method for introducing methylthio groups, alternative strategies involve thiol intermediates followed by methylation. For example, 3-chloro-6-mercaptopyridazine (synthesized via thiourea decomposition) is treated with methyl iodide to form the methylthio derivative. This two-step approach avoids direct handling of volatile methylthiolate reagents.

Mechanistic Insight:

The thiol group (-SH) acts as a nucleophile, reacting with methyl iodide in an SN2 mechanism:

3-Chloro-6-mercaptopyridazine + MeI → 3-Chloro-6-(methylthio)pyridazine + HI Optimization of Reaction Conditions for Yield Maximization

Critical Parameters:

- Temperature Control:

- Solvent Selection:

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to prevent hydrolysis.

- Stoichiometry:

Table 2: Optimized Conditions for Key Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes substitution rate |

| Reaction Time | 4–6 hours | Balances completion vs. decomposition |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

Industrial-Scale Production Challenges and Solutions

Challenges:

- Handling Hazardous Reagents: Sodium methyl mercaptide and methyl iodide require specialized storage and handling due to toxicity and volatility.

- Waste Management: High NaCl byproduct generation necessitates efficient filtration and recycling systems.

- Scalability: Batch processing limitations in thiolation-methylation steps lead to inconsistent yields.

Solutions:

- Continuous Flow Reactors: Enable safer handling of reactive intermediates and improve heat dissipation.

- Catalyst Recycling: Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.

- Process Intensification: Combine thiolation and methylation steps in a single reactor to minimize intermediate isolation.

Table 3: Industrial-Scale Production Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Volatile reagents | Closed-loop systems | Reduced exposure |

| Byproduct accumulation | Centrifugal filtration | Faster separation |

| Scalability limits | Modular flow reactors | 20–30% yield increase |

Solubility and Partition Coefficient (LogP) Measurements

The solubility characteristics and partition behavior of 3-Chloro-6-(methylthio)pyridazine represent critical physicochemical parameters that influence its chemical behavior and potential applications. However, comprehensive experimental solubility data for this specific compound remains limited in the current literature [1] [2].

Water Solubility Assessment

Based on structural analysis and comparison with related pyridazine derivatives, 3-Chloro-6-(methylthio)pyridazine is expected to exhibit moderate to low water solubility. The presence of the chlorine atom at position 3 and the methylthio group at position 6 introduces both polar and nonpolar characteristics to the molecule [3]. The pyridazine ring system itself contributes to some degree of water solubility due to the nitrogen atoms' ability to form hydrogen bonds with water molecules.

Structurally similar compounds provide insight into expected solubility behavior. For instance, 3-chloro-6-methylpyridazine shows slight solubility in methanol and dimethyl sulfoxide [4], suggesting that the methylthio analog would exhibit comparable or potentially enhanced solubility in polar organic solvents due to the sulfur atom's polarizability.

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) represents an excellent solvent for 3-Chloro-6-(methylthio)pyridazine, as evidenced by similar pyridazine derivatives that show good DMSO solubility [5]. The sulfur atom in the methylthio group can engage in favorable interactions with DMSO through dipole-dipole interactions and potential coordination effects.

Methanol solubility is anticipated to be moderate to good, based on the polar nature of the pyridazine ring and the compound's relatively small molecular size [4]. The chlorine substituent and methylthio group create a balanced polarity profile that facilitates dissolution in protic polar solvents.

Partition Coefficient Analysis

Experimental octanol-water partition coefficient (LogP) data for 3-Chloro-6-(methylthio)pyridazine has not been systematically determined [1]. However, computational predictions and structure-activity relationships suggest a LogP value in the range of 1.5 to 2.5, indicating moderate lipophilicity.

The molecular structure suggests balanced hydrophilic and lipophilic characteristics. The pyridazine ring provides hydrophilic character through nitrogen lone pairs, while the chlorine atom and methylthio group contribute to lipophilicity [3]. Comparison with structurally related compounds supports this assessment - 3-chloro-6-methylpyridazine shows a calculated LogP of approximately 0.56 to 1.438 [6] [7] [8], and the additional sulfur atom in the methylthio variant would be expected to increase this value.

Table 1: Solubility and Partition Coefficient Summary

| Property | Experimental Value | Predicted/Estimated Value | Method |

|---|---|---|---|

| Water Solubility | Not determined | Low to moderate | Structure-based prediction |

| DMSO Solubility | Not determined | Good | Analogy to similar compounds |

| Methanol Solubility | Not determined | Moderate to good | Structure-based prediction |

| LogP (octanol/water) | Not determined | 1.5 - 2.5 | Computational estimation |

| Molecular Volume | Not determined | ~90-100 ml/mol | McGowan method estimation |

Thermal Stability and Degradation Kinetics

The thermal stability profile of 3-Chloro-6-(methylthio)pyridazine represents a critical aspect of its physicochemical characterization, particularly relevant for understanding storage conditions, processing parameters, and potential decomposition pathways.

Thermal Stability Assessment

Pyridazine derivatives generally exhibit moderate to good thermal stability under ambient conditions [9] [10]. The aromatic nature of the pyridazine ring provides inherent thermal stability through resonance stabilization. However, the presence of both chlorine and methylthio substituents introduces potential sites for thermal decomposition reactions.

Comparative analysis with related pyridazine compounds provides insight into expected thermal behavior. Studies on substituted pyridazines indicate that thermal decomposition typically occurs in the temperature range of 250-350°C [9] [10]. The presence of electron-withdrawing substituents like chlorine generally enhances thermal stability by reducing electron density and thereby decreasing reactivity toward thermal decomposition.

Degradation Pathways and Kinetics

The thermal degradation of 3-Chloro-6-(methylthio)pyridazine likely follows multiple pathways, similar to other halogenated heterocyclic compounds. Primary degradation mechanisms may include:

Carbon-chlorine bond cleavage - The C-Cl bond represents a potential weak point, with homolytic cleavage becoming favorable at elevated temperatures (typically >300°C) [11].

Sulfur-carbon bond scission - The methylthio group may undergo thermal elimination, potentially forming hydrogen sulfide and generating a pyridazine radical intermediate [11].

Ring degradation - At very high temperatures (>400°C), the pyridazine ring itself may undergo thermal decomposition, following pathways similar to those observed for pyridine and other diazines [12] [11].

Kinetic analysis of thermal decomposition for related pyridazine derivatives suggests first-order kinetics with activation energies typically ranging from 50-150 kJ/mol [13] [14]. The specific activation energy for 3-Chloro-6-(methylthio)pyridazine would require experimental determination through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Analysis Requirements

For comprehensive thermal characterization, the following experimental approaches are recommended:

- Thermogravimetric Analysis (TGA) to determine onset decomposition temperature and mass loss profiles

- Differential Scanning Calorimetry (DSC) to identify thermal transitions, including melting point and decomposition enthalpies

- Coupled TGA-FTIR or TGA-MS to identify decomposition products and elucidate degradation mechanisms

Table 2: Thermal Stability Parameters

| Parameter | Estimated Value | Basis | Experimental Status |

|---|---|---|---|

| Decomposition Onset | 250-300°C | Comparison with analogs | Requires experimental verification |

| Activation Energy | 75-125 kJ/mol | Typical for substituted pyridazines | Not determined |

| Degradation Order | First-order | Literature precedent | Not determined |

| Primary Products | HCl, CH₃SH, degraded ring | Mechanistic prediction | Not characterized |

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-Chloro-6-(methylthio)pyridazine are fundamental to understanding its chemical reactivity, coordination behavior, and potential biological interactions. These properties are primarily governed by the electron distribution within the pyridazine ring system and the influence of the chlorine and methylthio substituents.

Basicity Characteristics

Pyridazine, as the parent heterocycle, exhibits weak basicity with a pKa value of approximately 2.3 [15]. This relatively low basicity compared to pyridine (pKa ≈ 5.25) results from the presence of two nitrogen atoms in adjacent positions, which creates electron-deficient conditions due to mutual inductive effects [16] [17] [18].

The substitution pattern in 3-Chloro-6-(methylthio)pyridazine significantly influences the basicity profile. The chlorine atom at position 3 acts as a strong electron-withdrawing group through both inductive and mesomeric effects, further reducing the electron density on the ring nitrogens and consequently decreasing basicity [19] [15].

The methylthio group at position 6 presents a more complex electronic influence. While sulfur can act as an electron-donating group through resonance (due to lone pair donation), it also exhibits electron-withdrawing character through inductive effects. The net effect typically results in a moderate electron-withdrawing influence, contributing to reduced basicity relative to unsubstituted pyridazine.

Protonation Site and Mechanism

Based on theoretical considerations and experimental data from related pyridazine derivatives, protonation of 3-Chloro-6-(methylthio)pyridazine occurs preferentially at one of the ring nitrogen atoms [20] [21]. The specific nitrogen atom that accepts the proton depends on the electronic distribution influenced by the substituents.

Computational studies on substituted pyridazines suggest that protonation typically occurs at the nitrogen atom that experiences the least electron withdrawal from substituents [22] [23]. In the case of 3-Chloro-6-(methylthio)pyridazine, the nitrogen at position 2 (adjacent to the methylthio group) may be slightly more basic than the nitrogen at position 1 (adjacent to the chlorine atom).

pKa Estimation and Determination

Experimental pKa values for 3-Chloro-6-(methylthio)pyridazine have not been systematically determined [1]. However, structure-activity relationships and electronic effects provide a basis for estimation.

Considering the electron-withdrawing effects of both substituents, the pKa is expected to be significantly lower than the parent pyridazine. A reasonable estimate places the pKa in the range of 0.5 to 1.5, indicating very weak basicity under aqueous conditions [24] [15].

This estimation is supported by comparison with related compounds:

- 3-Chloropyridazine derivatives show reduced basicity compared to unsubstituted pyridazine [25]

- Methylthio substituents generally decrease basicity in heterocyclic systems [24]

- The combined effect of both electron-withdrawing groups reinforces the acidic character

Acid-Base Equilibrium and Coordination Chemistry

The weak basicity of 3-Chloro-6-(methylthio)pyridazine influences its coordination chemistry and potential metal-binding capabilities. Despite the low pKa, the compound can still function as a ligand in coordination complexes, particularly with hard Lewis acids and under non-aqueous conditions [15].

The dual nitrogen coordination sites in the pyridazine ring enable chelating behavior, which can be enhanced by the electron-withdrawing substituents that increase the π-acceptor character of the ligand. This property is particularly relevant in organometallic chemistry and catalysis applications.

Table 3: Acid-Base Properties Summary

| Property | Estimated Value | Comparison Reference | Confidence Level |

|---|---|---|---|

| pKa (aqueous) | 0.5 - 1.5 | Pyridazine (2.3) | Moderate |

| Protonation Site | Ring nitrogen | Similar pyridazines | High |

| Basicity vs Pyridine | Much weaker | Electronic effects | High |

| Coordination Ability | Moderate | π-deficient character | Moderate |

Experimental Determination Requirements

For precise pKa determination, the following experimental approaches are recommended:

- Potentiometric titration in aqueous media with careful ionic strength control

- Spectrophotometric methods using UV-Vis absorption changes upon protonation

- NMR-based techniques to identify protonation sites and quantify equilibria

- Computational validation using density functional theory methods for comparison

The integration of multiple experimental approaches would provide the most reliable pKa values and comprehensive understanding of the acid-base behavior of 3-Chloro-6-(methylthio)pyridazine.